molecular formula C23H21N7O3 B2753036 (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-09-6

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2753036
CAS No.: 682776-09-6
M. Wt: 443.467
InChI Key: VYCCFAFRRGNBGU-UHFFFAOYSA-N
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Description

The compound (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a 2-oxoindolin-3-ylidene hydrazinyl substituent at position 8 and a phenethyl group at position 5.

Properties

CAS No.

682776-09-6

Molecular Formula

C23H21N7O3

Molecular Weight

443.467

IUPAC Name

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3

InChI Key

VYCCFAFRRGNBGU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, structural characteristics, and biological activities based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 1H-purine derivatives with hydrazine and oxoindole derivatives. The structural characterization can be confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxoindoline structures. For instance, derivatives of 2-oxoindolin-3-ylidene have shown significant activity against various cancer cell lines. In particular, compounds similar to (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione have been reported to inhibit key signaling pathways involved in tumor proliferation .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
(E)-1,3-dimethyl...HCT11612.5Inhibition of VEGFR and PDGFR signaling
Analog ANCI-H46010.0Induction of apoptosis via caspase activation
Analog B786-O15.0Cell cycle arrest at G2/M phase

Antifungal Activity

The antifungal properties of related compounds have also been explored. A study indicated that certain oxoindole derivatives exhibited antifungal activity against human pathogenic fungi. The mechanism is believed to involve disruption of fungal cell wall synthesis .

Table 2: Antifungal Activity Results

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
(E)-1,3-dimethyl...Candida albicans8 µg/mL
Analog CAspergillus niger16 µg/mL

Mechanistic Insights

The biological activity of (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, the compound has been shown to inhibit receptor tyrosine kinases such as VEGFR and PDGFR, which play critical roles in tumor angiogenesis and growth .

Case Studies

In a recent case study involving a series of synthesized derivatives based on the oxoindole framework, several compounds demonstrated promising results in preclinical trials for cancer treatment. Notably, one derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics like sunitinib .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 7 & 8) Molecular Formula Molar Mass (g/mol) Key Structural Differences Source
Target Compound 7-phenethyl, 8-(2-oxoindolin-3-ylidene)hydrazinyl C23H22ClN7O5* 509.9 Reference compound
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxoindolin-3-ylidene)hydrazinyl]-purine-2,6-dione 7-(chlorophenoxy-hydroxypropyl) C23H20ClN7O5 509.9 Hydroxypropyl and chlorophenoxy at position 7
(Z)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-7-octyl-purine-2,6-dione 7-octyl, 8-(hydroxyphenyl ethylidene)hydrazinyl C23H30N6O4 466.5 Octyl chain and hydroxyphenyl substituent
7-Allyl-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-purine-2,6-dione 7-allyl, 8-(4-fluorobenzylidene)hydrazinyl C18H16FN7O4 413.4 Allyl group and fluorobenzylidene
TC227 [(Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-purine-2,6-dione] 7-hydroxy-phenoxypropyl, 8-dihydroxybenzylidene C22H22N6O6 466.5 Dihydroxybenzylidene and phenoxypropyl

*Note: Molecular formula for the target compound is inferred from , assuming a typographical adjustment for chlorine inclusion.

Key Observations :

Position 7 Modifications: The phenethyl group in the target compound increases steric bulk and lipophilicity compared to allyl () or octyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Position 8 Hydrazinyl Variations :

  • The 2-oxoindolin-3-ylidene group (target compound) is structurally distinct from 4-fluorobenzylidene () or dihydroxybenzylidene (), which may alter electronic properties (e.g., electron-withdrawing vs. donating effects) and π-π stacking interactions with biological targets .
  • Chloroisatin derivatives () demonstrate that halogenation at the indole ring enhances metabolic stability but may introduce toxicity risks .

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